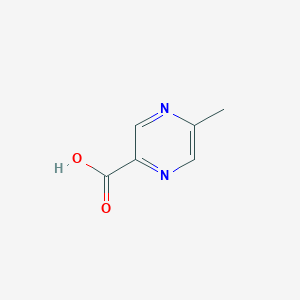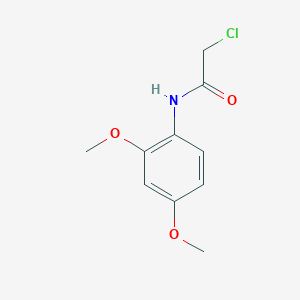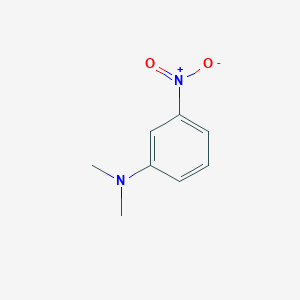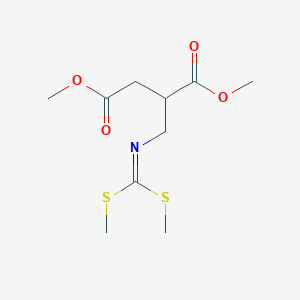
Acide 5-méthylpyrazine-2-carboxylique
Vue d'ensemble
Description
5-Methylpyrazine-2-carboxylic acid is a pyrazine derivative . It has a molecular formula of C6H6N2O2, an average mass of 138.124 Da, and a monoisotopic mass of 138.042923 Da .
Synthesis Analysis
5-Methylpyrazine-2-carboxylic acid can be prepared by the electrolytic oxidation of 2,5-dimethyl or 2-methyl-5-(substituted) methylpyrazine . More details about the synthesis process can be found in the relevant papers .Molecular Structure Analysis
The molecular structure of 5-Methylpyrazine-2-carboxylic acid is based on structures generated from information available in ECHA’s databases .Chemical Reactions Analysis
Simultaneous membrane-based solvent extraction (MBSE) and membrane-based solvent stripping (MBSS) of 5-methyl-2-pyrazine carboxylic acid (MPCA) have been studied . More details about the chemical reactions can be found in the relevant papers .Physical And Chemical Properties Analysis
5-Methylpyrazine-2-carboxylic acid has a density of 1.3±0.1 g/cm3, a boiling point of 316.5±37.0 °C at 760 mmHg, and a flash point of 145.2±26.5 °C . It has 4 H bond acceptors, 1 H bond donor, and 1 freely rotating bond .Applications De Recherche Scientifique
Préparation de complexes d'europium (III)
L'acide 5-méthylpyrazine-2-carboxylique peut être utilisé dans la préparation de nouveaux complexes d'europium (III), en particulier le (5-méthyl-2-pyrazinecarboxylato) (phénanthroline)europium (III) . Les complexes d'europium (III) sont souvent utilisés dans le domaine des matériaux luminescents en raison de leurs excellentes propriétés luminescentes.
Synthèse de cadres organométalliques (MOFs)
Ce composé peut également être utilisé dans la synthèse de cadres organométalliques (MOFs) de métaux de terres rares . Les MOFs sont une classe de composés constitués d'ions métalliques ou de grappes coordonnées à des ligands organiques pour former des structures unidimensionnelles, bidimensionnelles ou tridimensionnelles. Il s'agit d'un type de matériau poreux ayant des applications potentielles dans le stockage de gaz, la séparation et la catalyse.
Extraction et stripping par solvant à base de membrane
L'this compound a été étudié dans l'extraction par solvant à base de membrane (MBSE) et le stripping par solvant à base de membrane (MBSS) simultanés . Ces procédés sont utilisés dans les industries chimiques pour la séparation des composants de mélanges.
Pertraction par membranes liquides en vrac multicouches
Le mécanisme de pertraction de l'this compound à travers des membranes liquides en vrac multicouches a été étudié . Cette recherche pourrait contribuer au développement de procédés de séparation plus efficaces dans l'industrie chimique.
Production biocatalytique
Des recherches ont été menées sur la production biocatalytique à haut rendement et sans plasmide de l'this compound . Ce travail visait à développer un procédé biocatalytique à cellules entières pour la synthèse efficace de ce composé à partir de 2, 5-diméthylpyrazine.
Intermédiaire pharmaceutique
L'this compound est un intermédiaire pharmaceutique important et est utilisé dans la production d'agents hypoglycémiques et de médicaments hypolipidémiants . Cela le rend précieux dans le domaine de la chimie médicinale.
Safety and Hazards
Mécanisme D'action
Target of Action
It’s known that this compound is a pyrazine derivative Pyrazines are aromatic compounds that are often involved in various biological activities, including interactions with enzymes and receptors in the body
Mode of Action
It has been studied for its ability to form unique three-dimensional network structures when it reacts with certain compounds . This suggests that it may interact with its targets in a way that alters their structure or function, leading to changes in cellular processes. More detailed studies are required to fully understand this interaction.
Biochemical Pathways
It’s known that pyrazine derivatives can influence various biological pathways due to their potential interactions with enzymes and receptors
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-Methylpyrazine-2-carboxylic Acid is currently limited. Its solubility in dmso and methanol suggests that it may be well-absorbed in the body
Result of Action
It’s known that the compound can form unique three-dimensional network structures when it reacts with certain compounds . This suggests that it may induce structural or functional changes in its targets, potentially affecting cellular processes. More research is needed to elucidate these effects.
Analyse Biochimique
Biochemical Properties
5-Methylpyrazine-2-carboxylic Acid plays a role in biochemical reactions, particularly in the context of solvent extraction and solvent stripping
Cellular Effects
It is known that it can influence cell function
Molecular Mechanism
The molecular mechanism of 5-Methylpyrazine-2-carboxylic Acid involves interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It has been studied for its pertraction through layered bulk liquid membranes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Methylpyrazine-2-carboxylic Acid can change over time
Dosage Effects in Animal Models
The effects of 5-Methylpyrazine-2-carboxylic Acid can vary with different dosages in animal models This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses
Metabolic Pathways
5-Methylpyrazine-2-carboxylic Acid is involved in certain metabolic pathways . It interacts with various enzymes and cofactors, and can have effects on metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of 5-Methylpyrazine-2-carboxylic Acid within cells and tissues involve interactions with transporters or binding proteins . It can also have effects on its localization or accumulation
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Propriétés
IUPAC Name |
5-methylpyrazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c1-4-2-8-5(3-7-4)6(9)10/h2-3H,1H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBYJWCRKFLGNDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10203707 | |
| Record name | 5-Methyl-2-pyrazinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10203707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5521-55-1 | |
| Record name | 5-Methyl-2-pyrazinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5521-55-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Methyl-2-pyrazinecarboxylic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005521551 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Methyl-2-pyrazinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10203707 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methylpyrazine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.251 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Pyrazinecarboxylic acid, 5-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.203 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-METHYL-2-PYRAZINECARBOXYLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B861RS5NHI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloroimidazo[1,2-b]pyridazine-2-carboxylic acid](/img/structure/B17532.png)

![10-[(2R,3R,4S)-5-dihydroxyphosphinothioyloxy-2,3,4-trihydroxypentyl]-7,8-dimethylbenzo[g]pteridine-2,4-dione](/img/structure/B17539.png)






![3-Tert-butyl-5-[7-(1-hydroxyethyl)-1-benzofuran-2-yl]-1,3-oxazolidin-2-one](/img/structure/B17554.png)

